molecular formula C11H11BrN2 B13871416 3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

Cat. No.: B13871416
M. Wt: 251.12 g/mol
InChI Key: UAADHWGLWWRMSB-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine: is a heterocyclic organic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a pyrrole ring containing two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine typically involves the bromination of 5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted pyridine derivatives.

    Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of pyrrole-2,5-dione derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products:

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Products: Pyrrole-2,5-dione derivatives.

    Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.

Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals. Its unique reactivity and structural properties make it valuable for the synthesis of active ingredients in various industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological effect. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    5-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine: Similar structure but with the bromine atom at a different position.

    2-(2,5-Dimethyl-1h-pyrrol-1-yl)pyridine: Lacks the bromine atom, leading to different reactivity and applications.

    3-Chloro-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine: Chlorine atom instead of bromine, resulting in different chemical properties.

Uniqueness: 3-Bromo-5-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine is unique due to the presence of both a bromine atom and a pyrrole ring, which confer distinct reactivity and potential applications. The bromine atom enhances its ability to participate in substitution reactions, while the pyrrole ring contributes to its biological activity and structural diversity.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

3-bromo-5-(2,5-dimethylpyrrol-1-yl)pyridine

InChI

InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-5-10(12)6-13-7-11/h3-7H,1-2H3

InChI Key

UAADHWGLWWRMSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=CN=C2)Br)C

Origin of Product

United States

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